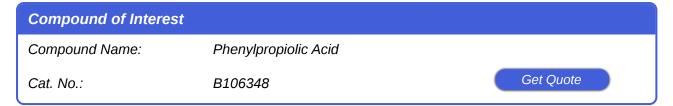


Phenylpropiolic acid CAS number and molecular weight

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An In-depth Technical Guide to Phenylpropiolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **phenylpropiolic acid** (PPA), a versatile aromatic carboxylic acid. It covers its fundamental chemical properties, synthesis, and diverse applications, with a particular focus on its relevance in medicinal chemistry and materials science.

Core Chemical and Physical Properties

Phenylpropiolic acid is a crystalline solid at room temperature, characterized by a phenyl group attached to a propynoic acid moiety. This structure, featuring a reactive triple bond, makes it a valuable building block in organic synthesis.



Property	Value	Reference
CAS Number	637-44-5	[1]
Molecular Formula	C ₉ H ₆ O ₂	[1]
Molecular Weight	146.14 g/mol	[2][3]
Melting Point	135-137 °C	[2]
Appearance	White to off-white powder/crystals	[4][5]
Synonyms	3-Phenyl-2-propynoic acid, Phenylacetylenecarboxylic acid, Phenylpropynoic acid	[1][5]
pKa (Predicted)	2.77	[6]
Water Solubility (Predicted)	0.2 g/L	[6]

Synthesis and Experimental Protocols

The synthesis of **phenylpropiolic acid** is well-established, with the most traditional method involving the dehydrobromination of cinnamic acid dibromide.

Classical Synthesis from Ethyl α,β -Dibromo- β -phenylpropionate

This procedure, adapted from Organic Syntheses, remains a reliable method for the laboratory-scale preparation of **phenylpropiolic acid**.[1]

Experimental Protocol:

- Preparation of Potassium Hydroxide Solution: Dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. Heat the mixture on a steam bath to facilitate dissolution.[1]
- Reaction Initiation: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate.[1]



- Reflux: Heat the reaction mixture to reflux on a steam bath for 2 hours.
- Solvent Removal: After the reflux period, distill the ethanol from the reaction mixture until the vapor temperature reaches 95°C.[1]
- Workup: Combine the residue and any precipitated salts, dissolve in 800 mL of water, and chill the solution by adding cracked ice to a total volume of 1.8 L.[1]
- Acidification: Place the cooled solution in an ice-water bath and stir mechanically while slowly adding a 20% sulfuric acid solution until the mixture is strongly acidic to litmus paper.
 [1]
- Isolation and Washing: Filter the precipitated **phenylpropiolic acid** by suction and wash it with four 30-mL portions of a 2% sulfuric acid solution.[1]
- Purification: The crude product can be further purified by dissolving it in a 5% sodium carbonate solution, treating with activated charcoal (Norite), filtering, and re-precipitating with sulfuric acid. Final crystallization from carbon tetrachloride yields pure phenylpropiolic acid with a melting point of 135–136°C.[1]

Applications in Research and Development

The unique chemical structure of PPA makes it a valuable intermediate in various fields, from pharmaceuticals to material science.

Pharmaceutical Synthesis

Phenylpropiolic acid and its derivatives are key intermediates in the synthesis of a range of therapeutic agents.[5] Its rigid structure and reactive alkyne group allow for its incorporation into complex molecular scaffolds.

GPR40 Agonists: Derivatives of phenylpropiolic acid have been designed as potent
agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid
Receptor 1 (FFAR1).[7] GPR40 is a target for the treatment of type 2 diabetes mellitus, as its
activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[7]



- Anti-Cancer Agents: The phenylpropiolic acid scaffold is utilized in the synthesis of novel anti-cancer drugs, where its structure contributes to the specificity and efficacy of the compounds.[5]
- Click Chemistry: As an alkyne-containing molecule, PPA is a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool in drug discovery and bioconjugation.[8]

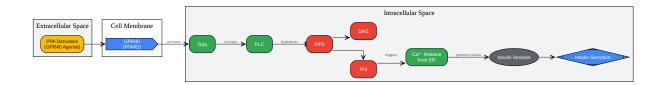
Materials Science

The alkyne group in PPA is a functional handle for polymerization and material modification.

- Specialty Polymers: It is used in the production of polymers with enhanced thermal stability and mechanical strength, finding applications in the aerospace and automotive industries.[3] [5]
- Corrosion Inhibition: PPA has been shown to be an effective corrosion inhibitor for metals like copper in saline environments.[3]

Signaling Pathway: GPR40 Activation by PPA Derivatives

The diagram below illustrates the signaling pathway initiated by the binding of a **phenylpropiolic acid**-derived agonist to the GPR40 receptor on pancreatic β -cells, leading to enhanced insulin secretion.





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Caption: GPR40 signaling cascade initiated by a PPA derivative.

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